4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound that features a combination of ethoxy, fluoro, phenylmorpholino, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzenesulfonamide derivative and introduce the ethoxy and fluoro groups through nucleophilic substitution reactions. The phenylmorpholino group can be introduced via a nucleophilic aromatic substitution reaction, followed by the coupling of the morpholine derivative with the benzenesulfonamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various conditions.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide include other benzenesulfonamide derivatives with different substituents, such as:
- 4-methoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- 4-ethoxy-3-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- 4-ethoxy-3-fluoro-N-(2-(2-methylmorpholino)ethyl)benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O4S/c1-2-26-19-9-8-17(14-18(19)21)28(24,25)22-10-11-23-12-13-27-20(15-23)16-6-4-3-5-7-16/h3-9,14,20,22H,2,10-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJBYDWVKXONIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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